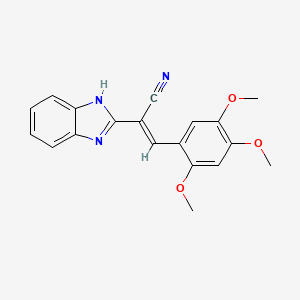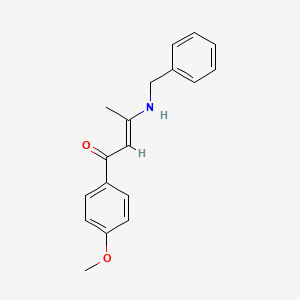![molecular formula C18H27NO7 B5436971 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B5436971.png)
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine involves multiple steps. One common method includes the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with ethylene oxide to form the intermediate 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethanol. This intermediate is then reacted with N,N-dimethylethanolamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[2-methoxyethoxy]ethoxy]acetic acid
- 2-[4-methoxyphenoxy]acetic acid
- 2-[2-methoxy-4-(prop-1-enyl)phenoxy]acetic acid
Uniqueness
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of phenoxy and ethoxy groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]-N,N-dimethylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.C2H2O4/c1-5-6-14-7-8-15(16(13-14)18-4)20-12-11-19-10-9-17(2)3;3-1(4)2(5)6/h5-8,13H,9-12H2,1-4H3;(H,3,4)(H,5,6)/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGOSZKGSQFIIY-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCN(C)C)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-1-benzofuran-7-carboxamide](/img/structure/B5436892.png)
![8-[(3,4-dimethylphenoxy)acetyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5436893.png)

![(2Z)-2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B5436914.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5436932.png)

![4-[[(Z)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5436941.png)
![3-isobutyl-6-(3,4,5-trimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5436945.png)
![3-{[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID](/img/structure/B5436952.png)
![(5-Benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B5436959.png)

![N-CYCLOPROPYL-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5436985.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5436988.png)
![(3aR*,5R*,6S*,7aS*)-2-[2-(4-morpholinyl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5437000.png)
